methanone CAS No. 103346-06-1](/img/structure/B14325893.png)
[(2-Chlorophenyl)methanesulfinyl](diethylamino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorophenyl)methanesulfinylmethanone is an organosulfur compound characterized by the presence of a chlorophenyl group, a methanesulfinyl group, and a diethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methanesulfinylmethanone typically involves the reaction of 2-chlorobenzaldehyde with diethylamine and a sulfinylating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of (2-Chlorophenyl)methanesulfinylmethanone may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
(2-Chlorophenyl)methanesulfinylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted chlorophenyl derivatives.
科学的研究の応用
(2-Chlorophenyl)methanesulfinylmethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2-Chlorophenyl)methanesulfinylmethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
(2-Chlorophenyl)methanesulfinylmethanone can be compared with other similar compounds, such as:
Methanesulfonyl chloride: An organosulfur compound with similar reactivity but different applications.
2-Chlorophenyl methyl sulfone: Shares the chlorophenyl group but differs in the presence of a sulfone group instead of a sulfinyl group.
特性
CAS番号 |
103346-06-1 |
|---|---|
分子式 |
C12H16ClNO2S |
分子量 |
273.78 g/mol |
IUPAC名 |
1-[(2-chlorophenyl)methylsulfinyl]-N,N-diethylformamide |
InChI |
InChI=1S/C12H16ClNO2S/c1-3-14(4-2)12(15)17(16)9-10-7-5-6-8-11(10)13/h5-8H,3-4,9H2,1-2H3 |
InChIキー |
UENORKSXUZXFLX-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)S(=O)CC1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


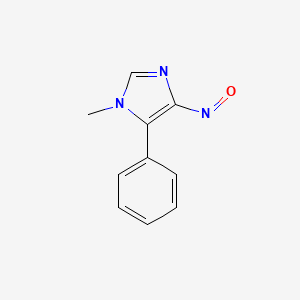
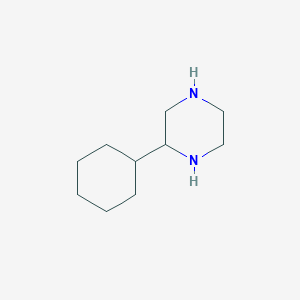
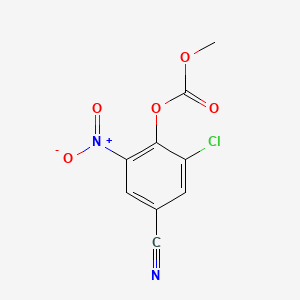
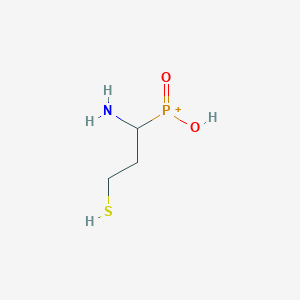
![[1-Benzyl-5-(hydroxymethyl)-4-methylpyrrolidin-2-yl]methanol](/img/structure/B14325842.png)
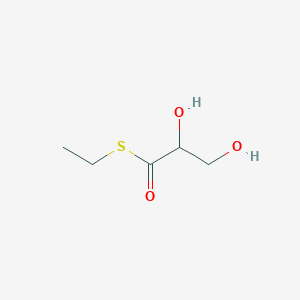
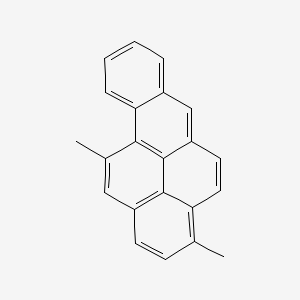
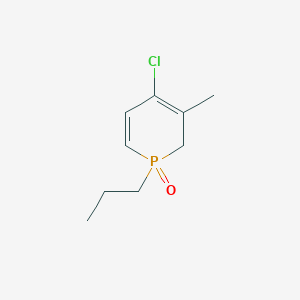
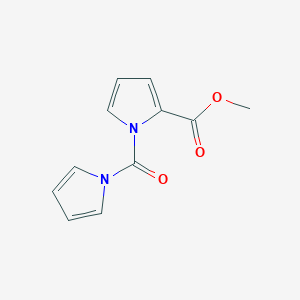


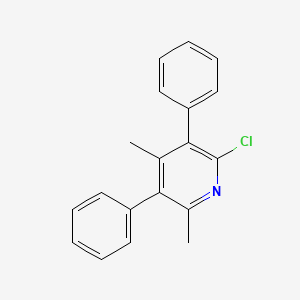

![(1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea](/img/structure/B14325875.png)
